
2-(1-Methylcyclopropyl)aniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(1-Methylcyclopropyl)aniline;hydrochloride consists of a cyclopropyl group attached to an aniline group . The molecular formula is C10H14ClN, indicating that it contains 10 carbon atoms, 14 hydrogen atoms, one nitrogen atom, and one chlorine atom.Wissenschaftliche Forschungsanwendungen
Potential Biological Activity of Substituted Anilides
Research into substituted anilides, including those related to the methylcyclopropyl aniline structure, indicates potential biological activities. Studies on the molecular and crystal structures of certain anilide compounds suggest that their biological activity may be linked to their conformational characteristics and ability to form intermolecular hydrogen bonds, which could influence their reactivity and interaction with biological targets (Jarak, Pavlović, & Karminski-Zamola, 2007).
Fluorescent Properties of Polyurethane Films
Anilines, when used as quaternization agents in the synthesis of polyurethane films, can impart fluorescent properties. This is achieved through the synthesis of o-hydroxy Schiff bases from anilines, leading to polymeric films that exhibit photochromic mechanisms and excited-state intramolecular proton transfer processes. Such materials have potential applications in bioimaging and as sensors due to their large Stokes shifted emission (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives synthesized from aniline compounds, including those structurally related to methylcyclopropyl aniline, have shown promising antimicrobial activity. These compounds are prepared through reactions with various amines and have the potential for development into new antimicrobial agents, highlighting the importance of aniline derivatives in medicinal chemistry research (Habib, Hassan, & El-Mekabaty, 2013).
Ethylene Inhibition in Horticulture
Research into 1-methylcyclopropene, a compound related to the methylcyclopropyl group, demonstrates its use as an effective inhibitor of ethylene action in plants. This has significant implications for extending the postharvest life of fruits, vegetables, and floricultural crops, showcasing the agricultural applications of methylcyclopropyl compounds (Blankenship & Dole, 2003).
Catalysts for Organic Syntheses
The complex of 2-(methylthio)aniline with palladium(II), exhibiting similarities to methylcyclopropyl aniline structures, serves as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This highlights the role of such compounds in facilitating eco-friendly organic syntheses, potentially offering a greener alternative for pharmaceutical and materials science research (Rao, Kumar, Bhunia, Singh, & Singh, 2014).
Eigenschaften
IUPAC Name |
2-(1-methylcyclopropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(6-7-10)8-4-2-3-5-9(8)11;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAPXONNDVWLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclopropyl)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

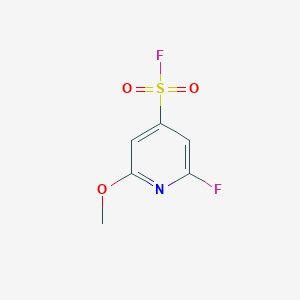
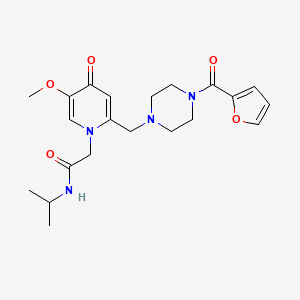

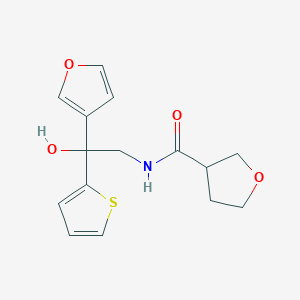

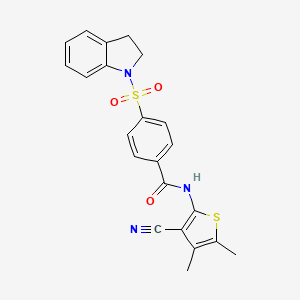
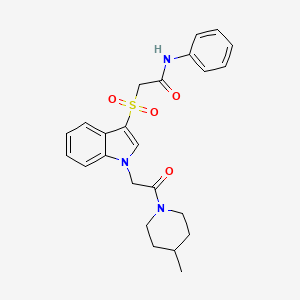
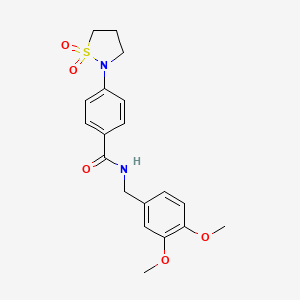
![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)
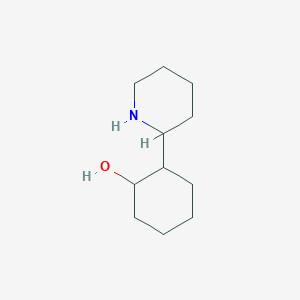
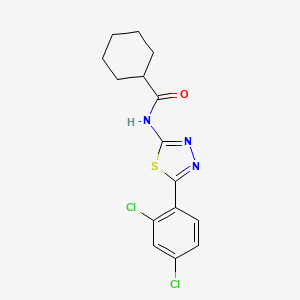
![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)